n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine
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Overview
Description
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring. It is a derivative of phenethylamine, which is a common structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 4-methoxy-2-methylbenzaldehyde with ethylamine under reductive amination conditions can yield the desired product. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction. Additionally, the use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used to investigate the interactions between amines and biological receptors, particularly in the context of neurotransmission.
Medicine: Research into its potential therapeutic effects, such as its role as a ligand for specific receptors, can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy and ethyl groups can modulate its binding affinity and selectivity for these targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but lacks the ethyl substitution on the nitrogen atom.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the aromatic ring but differs in the substitution pattern.
4-Methylphenethylamine: Similar structure but with a methyl group instead of a methoxy group on the aromatic ring
Uniqueness
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the combination of its ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Biological Activity
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine, also known as a novel psychoactive substance, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C10H15NO with a molecular weight of 165.23 g/mol. Its structure features a methoxy group and a methyl group on the phenyl ring, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | This compound |
InChI Key | TULBTTCIAPRWFC-QMMMGPOBSA-N |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that it may act as a partial agonist at the 5-HT_2A receptor, similar to other psychoactive compounds, which could explain its potential effects on mood and perception .
Antimicrobial Activity
Recent research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on monomeric alkaloids have shown promising antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against several bacterial strains .
Psychoactive Effects
As a psychoactive substance, this compound has been studied for its potential effects on human cognition and perception. Case studies have documented experiences of users reporting altered states of consciousness, which aligns with the compound's interaction with serotonin receptors .
Case Studies
- User Reports : Anecdotal evidence from users indicates that the compound may induce feelings of euphoria and altered sensory perceptions. These effects are consistent with its proposed mechanism of action involving serotonin receptor modulation.
- Comparative Studies : In comparative studies with structurally similar compounds like 4-Methoxyamphetamine, this compound showed distinct pharmacological profiles, suggesting variations in receptor affinity and efficacy .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-2-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13-8-7-11-5-6-12(14-3)9-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
ZIXKSLOIRSOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=C(C=C(C=C1)OC)C |
Origin of Product |
United States |
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